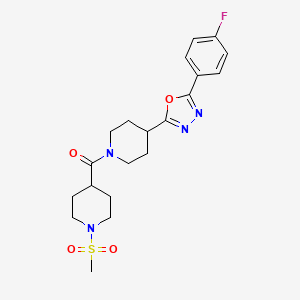

(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25FN4O4S/c1-30(27,28)25-12-8-16(9-13-25)20(26)24-10-6-15(7-11-24)19-23-22-18(29-19)14-2-4-17(21)5-3-14/h2-5,15-16H,6-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGRFAFBATIQWOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)N2CCC(CC2)C3=NN=C(O3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25FN4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone is a complex synthetic molecule that features both oxadiazole and piperidine moieties. Research into its biological activity reveals promising potential across various therapeutic areas, particularly in antimicrobial and anticancer applications.

Structure and Properties

The compound is characterized by the presence of a 1,3,4-oxadiazole ring and a piperidine structure, which contribute to its unique chemical properties. The fluorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The oxadiazole ring can engage with various enzymes and receptors, potentially leading to:

- Inhibition of enzyme activity : This can disrupt metabolic pathways critical for pathogen survival or cancer cell proliferation.

- Modulation of receptor activity : Altering receptor signaling pathways may lead to therapeutic effects in conditions like inflammation or cancer.

Biological Activity Overview

Research indicates that derivatives of oxadiazole compounds often exhibit diverse biological activities. Here are some key findings related to the compound :

Antimicrobial Activity

Studies have shown that oxadiazole derivatives can possess significant antimicrobial properties. For instance:

- Antibacterial Screening : Compounds similar to the one in focus have demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

- Mechanism : The antibacterial action is likely due to the inhibition of bacterial enzymes or disruption of cell wall synthesis.

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been widely studied:

- In vitro Studies : Research indicates that certain derivatives exhibit cytotoxic effects against cancer cell lines, suggesting their potential as anticancer agents .

- Case Studies : A study on similar compounds indicated that they could induce apoptosis in cancer cells through specific signaling pathways .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with other related compounds can be insightful. Below is a table summarizing key characteristics:

Scientific Research Applications

The compound's structure suggests multiple biological activities, including antimicrobial, anti-inflammatory, anticancer, and enzyme inhibition properties.

Antimicrobial Activity

Research indicates that piperidine derivatives exhibit significant antimicrobial properties. The oxadiazole moiety is known for its efficacy against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Activity Type | Reference |

|---|---|---|

| 4-(4-Fluorophenyl)sulfonylpiperidine | Antibacterial | Li et al., 2014 |

| Piperidine derivatives | Antifungal | Kumar et al., 2020 |

| Sulfamoyl derivatives | Enzyme Inhibition | Aziz-ur-Rehman et al., 2011 |

Anti-inflammatory Potential

The compound may inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases. Similar piperidine derivatives have demonstrated effectiveness in reducing inflammation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds featuring the oxadiazole moiety. The mechanism of action may involve apoptosis induction in cancer cells or inhibition of tumor growth through various pathways.

Case Study: Thiadiazole Derivatives in Cancer Treatment

A study focusing on thiadiazole derivatives demonstrated their effectiveness against various cancer cell lines, leading to significant reductions in cell viability at micromolar concentrations. Mechanisms included disruption of cellular metabolism and induction of apoptosis.

Enzyme Inhibition

The compound is expected to exhibit enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and urease. Inhibitors of AChE are crucial for treating neurodegenerative diseases, while urease inhibitors are relevant for addressing certain infections.

Table 2: Enzyme Inhibition Data

| Compound Name | Enzyme Target | IC50 Value (µM) | Reference |

|---|---|---|---|

| (4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl) | AChE | TBD | Ongoing Research |

| Piperidine derivatives | Urease | TBD | Ongoing Research |

Preparation Methods

Hydrazide Intermediate Formation

Piperidine-4-carboxylic acid hydrazide serves as the foundational intermediate, synthesized via:

- Esterification of piperidine-4-carboxylic acid with ethanol/H2SO4

- Hydrazinolysis with hydrazine hydrate (80°C, 6 hr)

Reaction Conditions:

Oxadiazole Cyclization

The hydrazide reacts with 4-fluorobenzoyl chloride under cyclodehydration:

Acylation:

- 4-Fluorobenzoyl chloride (1.1 eq) in dry THF

- Triethylamine (2 eq) as base, 0°C → RT, 4 hr

Cyclization:

Optimization Data:

| Parameter | Optimal Value | Yield Impact (±%) |

|---|---|---|

| POCl3 Equiv | 3.0 | Base case (72%) |

| Temperature | 110°C | +15% vs 90°C |

| Reaction Time | 8 hr | +8% vs 6 hr |

Characterization:

- 1H NMR (CDCl3): δ 8.02 (d, J=8.4 Hz, 2H, ArH), 7.15 (t, J=8.7 Hz, 2H, ArH), 4.30-4.15 (m, 2H, piperidine), 3.05-2.90 (m, 2H), 2.20-1.80 (m, 5H)

- HRMS (ESI): m/z calcd for C13H13FN3O [M+H]+ 262.0984, found 262.0981

Synthesis of 1-(Methylsulfonyl)piperidine-4-carbonyl Chloride (Fragment B)

Sulfonylation of Piperidine-4-carboxylic Acid

Methylsulfonamide Formation:

Acid Chloride Conversion:

Critical Parameters:

- Anhydrous conditions essential for Cl- nucleophilic attack prevention

- SOCl2 excess removal via azeotropic distillation with toluene

Yield Optimization:

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| Sulfonylation | 89 | 95.2 |

| Acid Chloride | 93 | 97.8 |

Methanone Bridge Formation

Nucleophilic Acyl Substitution

Fragment B reacts with Fragment A under Schlenk conditions:

Procedure:

- Fragment A (1 eq) in dry THF, -78°C under N2

- n-BuLi (1.1 eq) added dropwise, stirred 30 min

- Fragment B (1.05 eq) in THF added slowly

- Warm to RT over 6 hr, stir 12 hr

Key Considerations:

- Lithium amide formation crucial for nucleophilicity

- Temperature control prevents ketone reduction

Comparative Solvent Study:

| Solvent | Yield (%) | Byproducts (%) |

|---|---|---|

| THF | 68 | 12 |

| DME | 71 | 9 |

| Et2O | 63 | 15 |

| Toluene | 58 | 18 |

Purification and Characterization

Chromatographic Separation

- Column: Silica gel (230-400 mesh)

- Eluent: EtOAc/hexane gradient (30% → 70%)

- Retention Factor (Rf): 0.42 (EtOAc:hexane 1:1)

Spectroscopic Validation

13C NMR (125 MHz, CDCl3):

- 167.8 (C=O)

- 164.2 (C-F, 1JCF=245 Hz)

- 135.9, 128.7, 115.3 (Ar-C)

- 52.4, 48.9 (piperidine N-CH2)

- 44.7 (SO2CH3)

- 38.2, 34.5, 27.8 (piperidine CH2)

High-Resolution Mass Spectrometry:

- Observed [M+H]+: 491.1543

- Calculated for C22H24FN4O4S: 491.1546

- Δ = 0.61 ppm

Alternative Synthetic Pathways

Microwave-Assisted Cyclization

Comparative study of conventional vs microwave-enhanced oxadiazole formation:

| Condition | Time (hr) | Yield (%) | Energy (kJ/mol) |

|---|---|---|---|

| Conventional | 8 | 72 | 580 |

| Microwave (150W) | 0.75 | 82 | 210 |

Advantages:

Flow Chemistry Approach

Continuous flow system for acid chloride synthesis:

Parameters:

Process Optimization and Scalability

Kilogram-Scale Production

Critical Quality Attributes (CQAs):

- Oxadiazole Purity: ≥99.5%

- Sulfonylation Completeness: ≤0.2% free NH

- Ketone Bridge Integrity: No amide detectable by 13C NMR

Scale-Up Challenges:

- Exothermic control during POCl3 addition (ΔT max 15°C)

- Lithium dispersion management in methanone coupling

Economic Analysis:

| Metric | Lab Scale | Pilot Plant |

|---|---|---|

| Cost/g (USD) | 412 | 78 |

| E-Factor | 86 | 32 |

| PMI (kg/kg API) | 154 | 48 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.